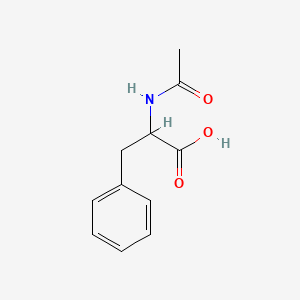

N-Acetyl-L-phenylalanine

描述

Historical Context and Evolution of Research on N-Acylated Amino Acids

The study of N-acylated amino acids (NA-AAs) dates back to early biochemical investigations. Initially, they were identified as metabolic byproducts. For instance, N-acetylglutamate was recognized in the mid-20th century as an essential allosteric activator for carbamoyl (B1232498) phosphate (B84403) synthetase I, a key enzyme in the urea (B33335) cycle. nih.govfrontiersin.org Similarly, urinary N-isovaleroylglycine was identified in patients with isovaleric acidemia. nih.govfrontiersin.org These early discoveries highlighted the role of N-acetylation in metabolic regulation and detoxification processes. frontiersin.org

The broader family of fatty acid amides, to which NA-AAs belong, gained significant attention with the discovery of biologically important lipids like anandamide, an endocannabinoid. nih.govfrontiersin.org This spurred interest in structurally related compounds, including the long-chain NA-AAs. nih.gov Research evolved from simply identifying these molecules to understanding their synthesis, degradation, and cellular functions. nih.govfrontiersin.org

Historically, the focus was often on short-chain NA-AAs, as N-acetylated derivatives of all amino acids have been identified and are known to be biomarkers for various metabolic diseases. nih.govfrontiersin.org The development of synthetic methods, such as the Schotten-Baumann reaction, facilitated the production of various N-acyl amino acids for research and industrial purposes, including their use as surfactants. researchgate.netbbwpublisher.comresearchgate.net More recently, enzymatic and chemo-enzymatic synthesis methods have been developed, offering greener and more selective alternatives. researchgate.netbbwpublisher.comresearchgate.net The evolution of research in this area reflects a deeper appreciation for the diverse biological roles of N-acylation, from metabolic intermediates to signaling molecules and key components in industrial synthesis. nih.gov

Significance in Biomedical and Pharmaceutical Sciences

N-Acetyl-DL-phenylalanine holds considerable significance in the biomedical and pharmaceutical fields, primarily as a versatile chemical intermediate and a subject of enzymatic studies.

One of its most critical applications is in the enzymatic resolution of racemic mixtures. The DL-form serves as a substrate for enzymes like acylase, which can selectively hydrolyze one enantiomer, allowing for the separation and production of optically pure D- or L-amino acids. oup.comtandfonline.comnih.gov For example, N-acetyl-DL-phenylalanine can be treated with mould aminoacylase (B1246476) to produce L-phenylalanine, leaving the N-acetyl-D-phenylalanine unreacted. google.com This process is fundamental for obtaining enantiomerically pure amino acids, which are crucial building blocks for many pharmaceuticals. researchgate.net

The derivatives of N-Acetyl-DL-phenylalanine are also of significant interest. For instance, its methyl ester is used in biochemical research involving peptide synthesis and studies of enzyme-substrate interactions. prepchem.com Furthermore, N-Acetyl-DL-phenylalanine and its analogs serve as precursors in the synthesis of more complex molecules. It is a building block for various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The N-acetyl group can enhance stability and solubility, which are desirable properties in drug formulation. chemimpex.com

The individual enantiomers, derived from the resolution of N-Acetyl-DL-phenylalanine, have distinct biological relevance. N-Acetyl-L-phenylalanine, for example, is found in increased amounts in the urine of individuals with phenylketonuria (PKU), a genetic disorder, making it a relevant metabolite in studying this disease. frontiersin.orghmdb.ca The D-form, N-Acetyl-D-phenylalanine, is investigated for its own biological activities, including its potential role in pain management by inhibiting the breakdown of enkephalins, the body's natural analgesics.

Overview of Current Research Trajectories

Current research on N-Acetyl-DL-phenylalanine and related compounds is multifaceted, spanning synthetic chemistry, biotechnology, and potential therapeutic applications.

A significant area of research focuses on optimizing the synthesis and resolution of N-Acetyl-DL-phenylalanine. This includes the development of more efficient enzymatic dynamic kinetic resolution (DKR) processes. acs.org Such methods aim to convert the entire racemic mixture into a single desired enantiomer with high yield and purity, which is a more sustainable and efficient alternative to classical resolution. acs.org Researchers are exploring novel enzyme systems, such as proteases in miniemulsion systems, to improve reaction rates and substrate loading. acs.org

Another active research trajectory involves using N-Acetyl-DL-phenylalanine as a starting material for synthesizing novel compounds. For example, it is used in the synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), a compound with anti-inflammatory properties that shows promise for treating joint diseases. mdpi.com Studies in this area often focus on controlling the stereochemistry during synthesis to ensure the production of the biologically active isomer. mdpi.com

Furthermore, research continues into the biological roles of N-acylated amino acids. This includes investigating their involvement in metabolic pathways and as signaling molecules. nih.govfrontiersin.org The development of advanced analytical techniques, such as integrated molecular networking and in silico spectral libraries, allows for the discovery of novel N-acyl lipids and a deeper understanding of their distribution and function in biological systems. acs.org There is also ongoing exploration into creating engineered metabolic pathways in microorganisms like Escherichia coli to produce N-acetyl-D-amino acids, including N-acetyl-D-phenylalanine, directly from simple carbon sources, which could provide a cost-effective and sustainable production platform. nih.gov

Finally, derivatives of N-Acetyl-DL-phenylalanine are being developed as research tools. For instance, fluorescently labeled versions, such as N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine, are used as markers for peptides and proteins. nih.gov Chromogenic substrates like N-Acetyl-DL-phenylalanine β-naphthyl ester are employed to assay the activity of enzymes like chymotrypsin (B1334515) and other proteases. medchemexpress.cominvivochem.com

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-acetamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQJSKKFNMDLON-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883539 | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2018-61-3, 2901-75-9 | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 173 °C | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic and Biochemical Pathways Involving N Acetyl Dl Phenylalanine and Its Enantiomers

Biosynthesis of N-Acetyl-L-phenylalanine

The biosynthesis of this compound is an enzymatic process that involves the transfer of an acetyl group to the amino acid L-phenylalanine. This reaction is a key part of phenylalanine metabolism. wikipedia.org

The primary enzyme responsible for the synthesis of this compound is Phenylalanine N-acetyltransferase (EC 2.3.1.53). wikipedia.org This enzyme belongs to the transferase family, specifically the acyltransferases that transfer groups other than aminoacyl groups. wikipedia.org Its systematic name is acetyl-CoA:L-phenylalanine N-acetyltransferase, and it is also known as acetyl-CoA-L-phenylalanine alpha-N-acetyltransferase. wikipedia.orgqmul.ac.uk

The enzyme catalyzes the chemical reaction where acetyl-CoA and L-phenylalanine serve as substrates to produce coenzyme A (CoA) and this compound. wikipedia.org Research has shown that this enzyme also acts on other L-amino acids, such as L-histidine and L-alanine, although at slower rates. qmul.ac.ukexpasy.orggenome.jp In studies using cell-free extracts of Escherichia coli K12, the enzyme was found to have an optimal pH of 8. nih.govportlandpress.com

Acetyl-coenzyme A (acetyl-CoA) is a critical substrate in the N-acylation of L-phenylalanine, serving as the donor of the acetyl group. wikipedia.orgnih.gov The reaction catalyzed by phenylalanine N-acetyltransferase involves the transfer of the acetyl group from acetyl-CoA to the amino group of L-phenylalanine, resulting in the formation of this compound and the release of coenzyme A. wikipedia.org This process is a fundamental mechanism for the acetylation of amino acids and proteins, with acetyl-CoA being a central molecule in cellular metabolism that links various metabolic pathways.

Microbial systems, particularly Escherichia coli K12, have been instrumental in studying the enzymatic synthesis of this compound. nih.govportlandpress.com Cell-free extracts from E. coli K12 have been shown to catalyze the synthesis of this compound from acetyl-CoA and L-phenylalanine. nih.govnih.gov In these studies, the acetyl-CoA-L-phenylalanine alpha-N-acetyltransferase was successfully purified 160-fold from these cell-free extracts, allowing for a detailed characterization of its properties and function. nih.govportlandpress.com The ability to use microbial systems like E. coli for this synthesis provides a valuable tool for both research and potential biotechnological applications.

| Enzyme/System | Substrates | Products | Optimal pH | Other Substrates (slower rate) |

| Phenylalanine N-Acetyltransferase (EC 2.3.1.53) | Acetyl-CoA, L-phenylalanine | This compound, CoA | 8 | L-histidine, L-alanine |

| Escherichia coli K12 (cell-free extracts) | Acetyl-CoA, L-phenylalanine | This compound | 8 | Not specified |

Catabolism and Hydrolysis Mechanisms

The breakdown of N-acetylated amino acids and peptides is a vital process for amino acid recycling and protein turnover. Specific hydrolases are involved in the catabolism of compounds like N-Acetyl-DL-phenylalanine.

N-Acetyl-DL-phenylalanine β-naphthyl ester is a chromogenic substrate used to identify and characterize the activity of certain esterases and proteases, such as chymotrypsin (B1334515) and subtilisin. medchemexpress.comsigmaaldrich.com The hydrolysis of this ester by these enzymes releases β-naphthol, which can be detected to measure enzyme activity. medchemexpress.com

In rabbit peritoneal polymorphonuclear leukocytes, an N-acetyl-DL-phenylalanine β-naphthyl esterase has been purified. nih.gov This enzyme showed optimal reaction rates at a pH range of 6-8 and had an apparent Km of 71 µM for the hydrolysis of its substrate. nih.gov Studies on kidney enzymes have also utilized this substrate to characterize esterases that are active against it. nih.gov These enzymes can be distinguished based on their pH optima, initial velocities, and sensitivities to inhibitors and activators. nih.gov

| Enzyme | Substrate | Action | pH Optimum | Km Value |

| N-Acylpeptide Hydrolase (APEH) | N-alpha-acetylated peptides | Deacetylation | Not specified | Not specified |

| N-acetyl-DL-phenylalanine β-naphthyl esterase (from rabbit leukocytes) | N-Acetyl-DL-phenylalanine β-naphthyl ester | Hydrolysis | 6-8 | 71 µM |

| Kidney Esterases | N-Acetyl-DL-phenylalanine β-naphthyl ester | Hydrolysis | Varies | Varies |

Interconnections with Major Metabolic Pathways

N-Acetyl-DL-phenylalanine and its enantiomers are closely linked to several major metabolic pathways, primarily revolving around the metabolism of the essential amino acid, phenylalanine. The formation of N-acetylphenylalanine is particularly significant in conditions where the primary phenylalanine degradation pathway is impaired.

Phenylalanine Metabolism Pathway

Under normal physiological conditions, the primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine. reddit.comnih.gov This irreversible hydroxylation reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH), predominantly in the liver. nih.govnih.gov This conversion is the rate-limiting step in the catabolism of phenylalanine and is crucial as tyrosine is a precursor for several important molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. reddit.comnih.gov

This compound emerges as a metabolite in the phenylalanine metabolism pathway through the action of the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53). targetmol.comwikipedia.org This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-phenylalanine, forming this compound. wikipedia.org This acetylation represents a minor pathway for phenylalanine metabolism in healthy individuals. However, its role becomes more prominent when the primary PAH-catalyzed pathway is compromised. hmdb.ca

The formation of N-acetylated amino acids is generally considered a detoxification mechanism, converting amino acids into derivatives that can be more readily excreted by the kidneys. nih.gov While the L-enantiomer is the natural substrate for phenylalanine N-acetyltransferase, the metabolism of the D-enantiomer through this pathway is less understood in humans. There is evidence of enzymes in other organisms that can acetylate D-amino acids, but the significance of such a pathway for N-Acetyl-D-phenylalanine in human metabolism has not been extensively characterized. nih.gov

Phenylalanine-Tyrosine Catabolic Pathway and Biotransformations

The catabolism of both phenylalanine and tyrosine converges into a single pathway that ultimately yields fumarate (B1241708) and acetoacetate. nih.govnih.gov These end products can then enter the citric acid cycle for energy production or be used for the synthesis of glucose and lipids, classifying phenylalanine and tyrosine as both glucogenic and ketogenic amino acids. reddit.com

Key steps in the Phenylalanine-Tyrosine Catabolic Pathway include:

Hydroxylation of Phenylalanine: L-phenylalanine is converted to L-tyrosine by phenylalanine hydroxylase. nih.gov

Transamination of Tyrosine: L-tyrosine is converted to p-hydroxyphenylpyruvate by tyrosine aminotransferase. nih.govnih.gov

Oxidation and Decarboxylation: p-hydroxyphenylpyruvate is converted to homogentisate (B1232598) by p-hydroxyphenylpyruvate dioxygenase. nih.gov

Ring Cleavage: The aromatic ring of homogentisate is opened by homogentisate 1,2-dioxygenase to form maleylacetoacetate. nih.gov

Isomerization: Maleylacetoacetate is isomerized to fumarylacetoacetate by maleylacetoacetate isomerase. nih.gov

Hydrolysis: Fumarylacetoacetate is cleaved by fumarylacetoacetase into fumarate and acetoacetate. nih.gov

The primary biotransformation of N-Acetyl-DL-phenylalanine appears to be its excretion rather than further catabolism through the main phenylalanine-tyrosine pathway. Once formed, this compound is recognized as an organic anion. Studies in animal models have shown that intravenously administered N-acetylphenylalanine is rapidly cleared from the bloodstream, primarily by the kidneys. nih.gov This process involves a probenecid-sensitive transport system in the renal tubules, which is responsible for the secretion of organic anions into the urine. nih.gov This suggests that acetylation serves as a mechanism to eliminate excess phenylalanine by converting it into a form that is efficiently excreted. nih.gov

While direct entry of N-acetylphenylalanine into the downstream catabolic pathway of tyrosine is not a recognized major route, other potential biotransformations for N-acylated aromatic amino acids have been explored. For instance, N-acetyl-tyrosine can be a substrate for tyrosinase, leading to the formation of N-acetyl-L-DOPA. nih.gov However, similar extensive biotransformations for N-acetylphenylalanine in humans have not been well-documented. Its primary metabolic significance lies in its formation and subsequent elimination, especially in pathological states. The degradation of N-acylated amino acids can also occur via hydrolysis by enzymes such as aminoacylases, which would release the original amino acid and an acetyl group, though the in vivo significance of this for N-acetylphenylalanine is not fully established. frontiersin.org

Perturbations in Metabolic Pathways in Disease States (e.g., Phenylketonuria)

Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH). reddit.commdpi.com This enzymatic block prevents the conversion of phenylalanine to tyrosine, causing phenylalanine to accumulate to toxic levels in the blood and brain. mdpi.com

With the primary catabolic pathway obstructed, phenylalanine is shunted into alternative metabolic routes. nih.gov This leads to an increased production and excretion of several metabolites, including phenylpyruvate, phenyllactate, phenylacetate, and notably, this compound. nih.govresearchgate.netnih.gov The formation of this compound is significantly enhanced in PKU, and it is found in large amounts in the urine of untreated patients. targetmol.comhmdb.ca This acetylation pathway becomes a crucial, albeit insufficient, mechanism for detoxifying and eliminating the excess phenylalanine load. nih.gov

The accumulation of phenylalanine and its metabolites in PKU has severe consequences, particularly for neurological development, leading to intellectual disability, seizures, and behavioral problems if left untreated. mdpi.com The elevated levels of phenylalanine in the brain can also interfere with the transport and metabolism of other large neutral amino acids, further disrupting neurotransmitter synthesis. nih.gov

Another phenylalanine-derived metabolite that is significantly elevated in the urine of PKU patients is phenylacetylglutamine (B1677654) (PAG). nih.gov Studies have quantified the levels of PAG in PKU patients, showing a clear correlation with blood phenylalanine concentrations.

| Group | Number of Subjects (n) | Mean PAG Concentration (µg/mL) | Standard Deviation (µg/mL) |

|---|---|---|---|

| Healthy Controls | 33 | 185.2 | 99.8 |

| HPA/PKU Patients | 35 | 403.6 | 379.1 |

Data from this table is sourced from a study on urinary phenylacetylglutamine in patients with hyperphenylalaninemia. nih.gov

This data illustrates how the metabolic perturbation in PKU leads to a significant increase in the excretion of alternative phenylalanine metabolites. Similarly, while specific quantitative values for this compound can vary widely depending on the severity of PKU and dietary phenylalanine intake, its urinary excretion is markedly increased, serving as a biochemical marker for the disease. hmdb.ca

Stereochemical Aspects and Chiral Resolution Methodologies for N Acetyl Dl Phenylalanine

Enantiomeric Forms and Their Differential Biological Activities

The chirality of N-Acetyl-phenylalanine significantly influences its metabolic fate and biological function. The L- and D-forms are not interchangeable within biological systems, each having unique roles and implications.

N-Acetyl-L-phenylalanine , the N-acetylated derivative of the naturally occurring amino acid L-phenylalanine, is recognized as a metabolite in various organisms. hmdb.ca In humans, it is particularly relevant in the context of phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine. hmdb.ca Patients with PKU exhibit elevated levels of this compound in their urine. hmdb.ca This compound is formed via the action of the enzyme phenylalanine N-acetyltransferase. hmdb.ca Furthermore, this compound is classified as a uremic toxin, an endogenously produced molecule that, if not adequately cleared by the kidneys, can contribute to kidney damage and other systemic issues. hmdb.ca

N-Acetyl-D-phenylalanine is the N-acetyl derivative of the non-proteinogenic D-phenylalanine. Unlike its L-counterpart, the D-form is not a standard metabolite in human pathways but has been explored for different applications. It is considered a phenylalanine derivative and has been noted in the context of ergogenic supplements, which are substances intended to enhance physical performance. medchemexpress.com Amino acid derivatives, including the D-form, are suggested to influence anabolic hormone secretion and support mental performance under stress. medchemexpress.com Research has also identified enzymes, such as a GNAT-related enzyme, that can catalyze the formation of N-acetyl-D-aromatic amino acids, indicating a biological basis for their synthesis in some organisms. frontiersin.org

The distinct metabolic roles and potential applications of the two enantiomers underscore the importance of effective resolution techniques to isolate the desired isomer for specific purposes.

| Enantiomer | Biological Significance |

| This compound | Metabolite in the phenylalanine pathway, elevated in Phenylketonuria (PKU), classified as a uremic toxin. hmdb.ca |

| N-Acetyl-D-phenylalanine | Phenylalanine derivative, considered for use as an ergogenic supplement. medchemexpress.com |

Chemical Resolution Techniques

Chemical resolution methods exploit the formation of diastereomers with different physical properties, allowing for their separation.

One of the most common methods for resolving racemic mixtures is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

While direct resolution of N-Acetyl-DL-phenylalanine via this method is a standard approach, a closely related example is the resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as the resolving agent. researchgate.netresearchgate.net In this process, N-acetyl-D-phenylglycine forms an insoluble diastereomeric salt preferentially with L-phenylalanine methyl ester. researchgate.net This difference in solubility allows the salt of the L-enantiomer to crystallize and be separated from the solution containing the D-enantiomer. researchgate.net Subsequently, the resolving agent can be recovered, and the separated diastereomers can be converted back to their respective enantiomerically pure forms. This method has been shown to yield D-phenylalanine methyl ester with high optical purity (98.1%) and a high yield (81.2%). researchgate.netresearchgate.net The principles of this separation are directly applicable to the resolution of N-Acetyl-DL-phenylalanine itself, where a suitable chiral base or acid would be selected to form diastereomeric salts with differing solubilities.

Table: Comparison of Resolving Agents for DL-Phenylalanine Methyl Ester

| Resolving Agent | Target Enantiomer for Salt Formation | Key Finding |

|---|---|---|

| N-acetyl-D-phenylglycine | L-phenylalanine methyl ester | Forms an insoluble salt, allowing for efficient separation. researchgate.net |

| (+)-dibenzoyl-D-tartaric acid | D-phenylalanine methyl ester | Forms an insoluble salt, but results in a very low yield. researchgate.net |

Preferential crystallization is a physico-chemical resolution technique applicable to racemic mixtures that form conglomerates—mechanical mixtures of separate enantiomeric crystals. This method involves creating a supersaturated solution of the racemate and seeding it with crystals of one of the desired enantiomers. The seed crystals induce the crystallization of only that enantiomer from the solution.

This strategy has been identified as a viable method for the resolution of N-Acetyl-DL-phenylalanine, specifically involving the ammonium (B1175870) salt of acetyl-D, L-phenylalanine . google.com The process relies on carefully controlling the supersaturation and temperature to promote the crystallization of the desired enantiomer while its counter-enantiomer remains in the solution. Once the crystals of one enantiomer are harvested, the process can be repeated by adding seed crystals of the opposite enantiomer to the mother liquor to crystallize the other. This technique is advantageous for industrial applications as it does not require a chiral resolving agent. oup.com A similar approach has been successfully applied to the organic ammonium salts of N-formyl-DL-phenylalanine, achieving high optical purities (95-100%) through successive preferential crystallization. oup.com

Membrane-Based Chiral Separation

Membrane-based technologies present a promising alternative to traditional chiral separation methods, offering potential advantages in terms of continuous operation and scalability. avantipublishers.com

Chiral selector-supported ultrafiltration is a technique where a chiral selector is added to a racemic solution, which is then passed through an ultrafiltration membrane. The chiral selector preferentially binds with one enantiomer, forming a larger complex that is retained by the membrane, while the unbound enantiomer passes through into the permeate. avantipublishers.comcore.ac.uk This creates an enantiomeric excess of the unbound enantiomer in the permeate. avantipublishers.com The effectiveness of this separation is quantified by the enantiomeric excess (ee%) value. avantipublishers.com For the separation of DL-phenylalanine, both hydrophobic polyethersulfone and hydrophilic regenerated cellulose (B213188) membranes have been utilized. avantipublishers.com

Biological macromolecules are frequently employed as chiral selectors in membrane-based separations due to their inherent chirality and specific binding capabilities. avantipublishers.com

Bovine Serum Albumin (BSA): BSA is a widely used chiral selector that has shown a binding affinity for the D-enantiomer of phenylalanine. avantipublishers.comrsc.org In ultrafiltration processes, BSA binds to D-phenylalanine, and the resulting complex is retained by the membrane, leading to an enrichment of L-phenylalanine in the permeate. avantipublishers.com The interactions between BSA and the enantiomers are influenced by factors such as steric hindrance, hydrophobic interactions, and hydrogen bonding. avantipublishers.com

Lipase (B570770): Lipases are another class of enzymes that can act as effective chiral selectors. avantipublishers.comresearchgate.netnih.gov In the context of membrane separation of DL-phenylalanine, lipase has demonstrated an affinity for the L-enantiomer. avantipublishers.com This results in the retention of the lipase-L-phenylalanine complex and the passage of D-phenylalanine into the permeate, leading to an enantiomeric excess of the D-form. avantipublishers.com Studies have shown that higher enantiomeric excess can be achieved using lipase as the chiral selector with a polyethersulfone membrane. avantipublishers.com

Interactive Data Table: Chiral Selectors in Ultrafiltration of DL-Phenylalanine

| Chiral Selector | Enantiomer Affinity | Resulting Enriched Enantiomer in Permeate |

| Bovine Serum Albumin (BSA) | D-Phenylalanine | L-Phenylalanine |

| Lipase | L-Phenylalanine | D-Phenylalanine |

Racemization Dynamics in Chemical Synthesis

The retention of stereochemical integrity is a critical challenge in peptide synthesis and other reactions involving N-acetylated amino acids.

N-acetylated amino acids, including N-Acetyl-DL-phenylalanine, are susceptible to racemization, particularly in the presence of a base during activation for coupling reactions. mdpi.com The mechanism often involves the formation of an azlactone (or oxazolone) intermediate. mdpi.com The base promotes the deprotonation of the activated amino acid, which can then cyclize to form the azlactone. mdpi.commdpi.com This azlactone intermediate has a chiral center that is prone to enolization, leading to a loss of stereochemical information and resulting in a racemic mixture. mdpi.com The strength and amount of the base used can significantly influence the rate of racemization. mdpi.com For instance, the use of an excess of a strong base like diisopropylethylamine (DIPEA) has been shown to promote racemization during the amidation of this compound. mdpi.com

To mitigate the issue of racemization, careful selection of the base and reaction conditions is crucial. One effective strategy is the use of a weaker base, such as pyridine (B92270). mdpi.comnih.gov Studies have demonstrated that employing pyridine as the base in TBTU-mediated amidation reactions of this compound can significantly reduce or even completely prevent racemization, allowing for the retention of the desired stereochemistry. mdpi.comnih.govconsensus.app The beneficial effect of pyridine is attributed to its lower basicity, which is sufficient to facilitate the coupling reaction without promoting the formation of the racemization-prone azlactone intermediate. mdpi.com Lowering the amount of the base to a stoichiometric equivalent can also help in preserving the chiral purity of the amino acid. mdpi.com

Advanced Synthetic Strategies and Derivatization for Functional Applications

Synthesis of N-Acetylated Phenylalanine Derivatives

The synthesis of derivatives from N-acetyl-DL-phenylalanine is crucial for expanding its utility. Key synthetic routes include the formation of azlactone intermediates for labeling purposes and amidation reactions to create bioactive molecules. These methods leverage the inherent reactivity of the N-acetylated amino acid structure to build more complex and functional compounds.

The activation of N-acetyl-DL-phenylalanine can lead to the formation of a heterocyclic intermediate known as an azlactone or oxazolone. This process is particularly relevant in peptide synthesis, where the activation of the carboxylic acid group of an N-acyl amino acid can result in cyclization. The formation of azlactones is a known side reaction that can sometimes be problematic, as the acidic α-hydrogen of the azlactone can lead to racemization, losing the stereochemical integrity of the amino acid. biosyntan.de

However, this reactivity can also be harnessed for specific applications. Azlactones are versatile intermediates for the synthesis of α,α-disubstituted amino acids and other heterocyclic compounds. biosyntan.de The Erlenmeyer-Plöchl reaction, a classic method for synthesizing azlactones, involves the condensation of N-acylglycines with aldehydes. hmdb.canih.gov This chemistry provides a pathway to introduce modifications and create derivatives of N-acetylphenylalanine that can be used for labeling peptides and proteins. While the direct use of N-acetyl-DL-phenylalanine derived azlactones for labeling is a nuanced process due to potential side reactions, the underlying chemistry is fundamental to the derivatization of N-acylated amino acids. nih.gov

Amidation of N-acetyl-L-phenylalanine is a key strategy for the synthesis of bioactive compounds. A notable example is the synthesis of 2-(N-Acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), a promising drug candidate for the treatment of joint diseases. sigmaaldrich.comed.ac.uk NAPA is composed of a D-glucosamine unit where the amino group at the C-2 position is amidated with this compound. sigmaaldrich.com

The synthesis of NAPA often involves the use of coupling reagents to facilitate the amide bond formation between this compound and a protected glucosamine (B1671600) derivative, such as 1,3,4,6-tetra-O-acetyl-β-D-glucosamine. sigmaaldrich.comed.ac.uk One commonly used coupling reagent is TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). However, studies have shown that the use of TBTU in combination with certain bases, like DIPEA (N,N-Diisopropylethylamine), can lead to significant racemization of the this compound starting material. sigmaaldrich.comed.ac.uknih.gov This racemization occurs through the formation of an azlactone intermediate, which can easily epimerize. biosyntan.de

Detailed investigations into the reaction conditions have revealed that the choice of base plays a critical role in controlling the stereochemistry of the product. ed.ac.uk Research has demonstrated that using pyridine (B92270) as the base can significantly reduce the extent of racemization during the TBTU-mediated amidation, allowing for a more stereochemically pure synthesis of NAPA. ed.ac.uknih.gov

Table 1: Effect of Base on Racemization in NAPA Synthesis

| Coupling System | Base | Diastereomeric Ratio (L:D) | Reference |

|---|---|---|---|

| TBTU | DIPEA | Mixture of diastereomers, D-isomer major | nih.gov |

| TBTU | Pyridine | Reduced racemization, L-isomer favored | ed.ac.uknih.gov |

Design and Development of Chromogenic and Fluorescent Substrates

The derivatization of N-acetyl-DL-phenylalanine has been instrumental in the creation of chromogenic and fluorescent substrates for detecting and characterizing enzyme activity. These substrates are designed to release a detectable molecule, either colored or fluorescent, upon enzymatic cleavage, providing a means to monitor protease and peptidase activity.

N-Acetyl-DL-phenylalanine β-naphthyl ester (NAPBNE) is a well-established chromogenic substrate used to identify, differentiate, and characterize various proteases and peptidases, particularly serine proteases like chymotrypsin (B1334515). researchgate.netnp-mrd.org The principle behind its use is that the enzyme hydrolyzes the ester bond of NAPBNE, releasing β-naphthol. The liberated β-naphthol can then be coupled with a diazonium salt, such as o-Dianisidine tetrazotized, to produce a colored azo dye. The intensity of the color is proportional to the amount of β-naphthol released and thus to the enzymatic activity.

This method allows for both qualitative and quantitative assessment of protease activity. For instance, it can be used in plate assays where zones of enzymatic activity appear colored, or in solution-based assays where the color change is measured spectrophotometrically. The utility of NAPBNE has been demonstrated in various research contexts, from the characterization of proteases from different organisms to the screening of enzyme inhibitors. researchgate.net

Table 2: Properties of N-Acetyl-DL-phenylalanine β-Naphthyl Ester (NAPBNE)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 20874-31-1 | researchgate.net |

| Molecular Formula | C21H19NO3 | researchgate.net |

| Molecular Weight | 333.38 g/mol | researchgate.net |

| Application | Chromogenic substrate for proteases and peptidases | researchgate.netnp-mrd.org |

A derivative of N-acetyl-DL-phenylalanine, N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine, can be conceptualized as a fluorescent analog. The N',N'-dimethylamino group attached to the phenyl ring acts as an electron-donating group, which, in conjunction with the aromatic system, can give rise to fluorescent properties. Such compounds often exhibit environment-sensitive fluorescence, meaning their emission properties can change in response to the polarity of their surroundings, making them useful for studying protein folding and binding events.

The synthesis of such fluorescent amino acids typically involves multi-step chemical reactions. For instance, the synthesis of other fluorescent amino acids with a dimethylamino group bonded to an aromatic ring has been achieved through reactions like the Michael addition. It has been observed that these types of compounds can display intramolecular charge transfer fluorescence. While a specific synthetic protocol for N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine as a fluorescent label is not detailed in the provided context, the general principles of fluorescent amino acid synthesis and their application in peptide and protein labeling are well-established. These labeled peptides can be used in a variety of biophysical and cell biology applications, including fluorescence microscopy and fluorescence resonance energy transfer (FRET) studies.

Mechanistic Insights into Biological Activity and Therapeutic Potential

Neurobiological Mechanisms

Modulation of Dopamine (B1211576) Release and Stabilization in Brain Reward Circuitry

The L-isomer of phenylalanine serves as a precursor for the synthesis of tyrosine, which is then converted to L-DOPA and subsequently to dopamine. caringsunshine.com This biochemical pathway suggests that L-phenylalanine could theoretically support dopamine production. caringsunshine.com The "D" isomer of phenylalanine is thought to contribute to the modulation of dopamine through a different mechanism. It has been proposed that D-phenylalanine (DPA) inhibits the action of enkephalinase, an enzyme that breaks down enkephalins, which are naturally occurring opioid peptides. nih.govresearchgate.net By inhibiting this enzyme, DPA can increase the levels of enkephalins in the brain. researchgate.netclinmedjournals.org

This elevation in enkephalins is hypothesized to influence the brain's reward circuitry, which is centered around the mesolimbic dopamine system, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc). nih.gov The increased enkephalin activity is thought to gently block GABAergic transmission, which normally inhibits dopamine release. nih.govclinmedjournals.org This disinhibition leads to a physiological release of dopamine in the NAc. nih.gov Furthermore, the combination of D-phenylalanine with N-acetyl-L-cysteine (NAC) has been hypothesized to not only induce dopamine release but also contribute to its stabilization, aiming for "dopamine homeostasis". nih.govclinmedjournals.org DL-phenylalanine is an ingredient in the neuro-nutrient complex KB220Z, which has been observed in preliminary fMRI studies on abstinent heroin addicts to activate the NAc. nih.govresearchgate.net

Interactions with Endorphinergic and Glutaminergic Systems

As mentioned, the D-isomer of phenylalanine plays a significant role in the endorphinergic system by inhibiting enkephalinase. nih.govresearchgate.net This leads to an accumulation of enkephalins, which are part of the endogenous opioid system. These enkephalins then stimulate delta and mu opioid receptors, which in turn modulate the release of other neurotransmitters. nih.gov

The glutamatergic system is also a key target. It has been proposed that balancing the endorphinergic system with D-phenylalanine and the glutaminergic system with compounds like N-acetyl-L-cysteine (NAC) could optimize dopamine function. clinmedjournals.org L-phenylalanine itself has been shown to depress glutamatergic synaptic transmission. nih.gov It can decrease the frequency of both NMDA and non-NMDA receptor-mediated excitatory postsynaptic currents, suggesting a reduction in presynaptic glutamate (B1630785) release. nih.gov This interaction with the glutamatergic system is another layer of its complex neurobiological activity.

Implications for Reward Deficiency Syndrome (RDS) Treatment

Reward Deficiency Syndrome (RDS) is a concept that describes addictive, compulsive, and impulsive behaviors as resulting from a dysfunction in the brain's reward system, often linked to a deficiency in dopamine function. neuroscigroup.us The proposed mechanisms of D-phenylalanine, particularly its ability to modulate dopamine release through the endorphinergic system, have led to its investigation as a potential component in the management of RDS. nih.govclinmedjournals.orgnih.gov

The strategy of using precursors like DL-phenylalanine is part of a broader approach of "dopamine agonist therapy," which aims to replete dopamine levels and stabilize the reward cascade. nih.gov The neuro-nutrient complex KB220Z, containing DL-phenylalanine, is designed to support healthy dopamine function and regulate cravings, with the ultimate goal of facilitating dopamine release within the reward circuitry. nih.gov By promoting "dopamine homeostasis," such interventions aim to address the underlying neurochemical imbalances associated with RDS. clinmedjournals.org

Antidepressant Activity of Afalanine (N-Acetyl-DL-phenylalanine)

N-Acetyl-DL-phenylalanine is also known by the name Afalanine and is recognized for its antidepressant properties. clinician.com While the precise mechanism of its antidepressant action is not fully elucidated, it is hypothesized to be related to the roles of its constituent isomers. L-phenylalanine is a precursor to norepinephrine, a neurotransmitter implicated in mood regulation. clinician.com A deficiency in catecholamines, including norepinephrine, has been one of the hypotheses for the pathophysiology of depression. clinician.com

Furthermore, phenylalanine can be converted to phenylethylamine (PEA), another neuroamine that may play a role in mood. clinician.com Some studies have suggested a link between low levels of phenylalanine and major depressive disorder. healthline.com Therefore, the antidepressant effect of N-Acetyl-DL-phenylalanine may stem from its ability to increase the synthesis of these key monoamines.

Impact on Neural Pathways (e.g., in Alzheimer's Disease Hippocampus)

Recent metabolomic studies have shed light on the potential involvement of N-Acetyl-DL-phenylalanine in neurodegenerative diseases. One study performing untargeted and targeted metabolomics on postmortem human brain tissues found that N-acetyl-L-phenylalanine was upregulated in the hippocampus of individuals with Alzheimer's Disease (AD) pathology. This finding was part of a broader observation of pervasive metabolic dysregulation in the AD hippocampus, including the phenylalanine metabolism pathway. The upregulation of this compound, along with phenylalanine and phenylpyruvic acid, suggests that the dysregulation of phenylalanine metabolism in the hippocampus may be an important factor in the pathogenesis of Alzheimer's Disease.

Immunomodulatory and Anti-inflammatory Mechanisms

Beyond its neurobiological effects, the N-acetylated form of phenylalanine has been investigated for its role in modulating the immune system and inflammatory responses. Research has primarily focused on a derivative, 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-β-D-glucose (NAPA), which has shown notable anti-inflammatory and chondroprotective activities. nih.govmdpi.comnih.gov

The anti-inflammatory action of NAPA is attributed to its ability to inhibit IKKα kinase, a key enzyme in the NF-κB signaling pathway. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. nih.gov In vitro studies using a co-culture system of chondrocytes and synoviocytes, which mimics the joint environment in osteoarthritis (OA), have demonstrated that NAPA can counteract the effects of the pro-inflammatory cytokine IL-1β. nih.gov Specifically, NAPA was shown to reduce the gene expression and release of key catabolic enzymes and inflammatory mediators involved in OA pathogenesis. nih.gov These findings suggest that the N-acetyl-phenylalanine moiety contributes to these anti-inflammatory effects, highlighting a potential therapeutic application for related compounds in inflammatory conditions. nih.govmdpi.com

Data Tables

Table 1: Summary of Neurobiological Mechanisms

| Mechanism | Key Molecule(s) | System(s) Involved | Potential Outcome |

|---|---|---|---|

| Dopamine Precursor | L-phenylalanine | Dopaminergic | Increased dopamine synthesis caringsunshine.com |

| Enkephalinase Inhibition | D-phenylalanine | Endorphinergic, GABAergic, Dopaminergic | Increased enkephalins, leading to dopamine release nih.govresearchgate.net |

| Glutamatergic Modulation | L-phenylalanine | Glutamatergic | Decreased presynaptic glutamate release nih.gov |

Table 2: Research Findings on N-Acetyl-DL-phenylalanine and Related Compounds

| Compound | Research Area | Finding | Implication |

|---|---|---|---|

| DL-phenylalanine (in KB220Z) | Reward Deficiency Syndrome | Activation of Nucleus Accumbens in fMRI studies nih.govresearchgate.net | Potential to modulate brain reward circuitry |

| This compound | Alzheimer's Disease | Upregulated in the hippocampus of AD patients | Dysregulation of phenylalanine metabolism in AD pathogenesis |

Counteracting Specific Cytokine Production

A key feature of osteoarthritis is the overproduction of pro-inflammatory cytokines by chondrocytes and synoviocytes, which perpetuates a cycle of inflammation and cartilage degradation. nih.gov The N-acetyl-phenylalanine derivative, NAPA, has been shown to effectively counteract the production of these specific cytokines. nih.gov

In co-culture systems designed to mimic the osteoarthritic joint environment, the introduction of inflammatory stimuli like Interleukin-1 beta (IL-1β) leads to a significant increase in the production of cytokines such as Interleukin-6 (IL-6) and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov Treatment with NAPA has been observed to significantly decrease the gene expression of both IL-6 and MCP-1 in chondrocytes. nih.gov This anti-inflammatory effect is a direct consequence of its ability to inhibit the IKKα/NF-κB signaling pathway, which is pivotal for the transcription of these cytokine genes. researchgate.netnih.gov By reducing the levels of these key inflammatory mediators, NAPA helps to attenuate the inflammatory and catabolic environment within the joint. nih.gov

Antimicrobial Action

N-acetyl-phenylalanine has been identified as a compound with antimicrobial properties, with evidence suggesting its mechanism of action involves the disruption of bacterial cell wall synthesis. researchgate.net The bacterial cell wall, particularly in Gram-positive bacteria, contains a crucial component called peptidoglycan, which provides structural integrity. The synthesis of peptidoglycan is a complex process that involves the formation of peptide cross-links, a reaction that depends on the precursor dipeptide, D-alanyl-D-alanine.

The antimicrobial activity of N-acetyl-phenylalanine is thought to be caused by the disturbance of D-alanyl-D-alanine synthesis. researchgate.net Enzymes like D-Ala-D-Ala ligase are essential for creating this dipeptide, which is then incorporated into the peptidoglycan structure. By interfering with this step, N-acetyl-phenylalanine can inhibit the proper formation of the cell wall, leading to a weakened structure that cannot withstand internal osmotic pressure, ultimately resulting in bacterial cell death.

The antimicrobial effects of N-acetyl-phenylalanine have been demonstrated specifically against Gram-positive bacteria. In one study, the compound, isolated from Streptomyces sp. G91353, was shown to inhibit the growth of Streptococcus pyogenes. researchgate.net S. pyogenes is a significant human pathogen responsible for a variety of infections.

The study determined the minimum inhibitory concentration (MIC) of N-acetyl-phenylalanine against two strains of Streptococcus pyogenes (308A and 77A) to be 50 μg/ml. researchgate.net In contrast, the compound did not show activity against Gram-negative bacteria, indicating a selective spectrum of action. researchgate.net This specificity is consistent with a mechanism that targets the unique features of the Gram-positive cell wall.

| Target Organism | Activity | Proposed Mechanism | Reference |

|---|---|---|---|

| Streptococcus pyogenes (Gram-positive) | Minimum Inhibitory Concentration (MIC) of 50 μg/ml. | Disturbance of D-alanyl-D-alanine synthesis, inhibiting cell wall formation. | researchgate.net |

| Gram-negative bacteria | No effect observed. | N/A | researchgate.net |

Role in Detoxification and Metabolite Clearance

N-Acetyl-DL-phenylalanine is closely related to the essential amino acid phenylalanine, which plays a role in the context of uremic toxins that accumulate in patients with chronic kidney disease (CKD). nih.govresearchgate.net While not a detoxification agent itself, its parent compound, phenylalanine, is a precursor to certain gut-derived uremic toxins. frontiersin.orgacs.org

Compound Index

| Compound Name |

|---|

| N-Acetyl-DL-phenylalanine |

| 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-β-D-glucose (NAPA) |

| Glucosamine (B1671600) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Monocyte Chemoattractant Protein-1 (MCP-1) |

| D-alanyl-D-alanine |

| Phenylalanine |

| Phenylacetic acid (PAA) |

| Phenylacetylglutamine (B1677654) (PAG) |

| Glutamine |

Renal Elimination Mechanisms (e.g., Organic Anion Excretory System for this compound)

The involvement of the organic anion transport system is further demonstrated by the effects of probenecid (B1678239), a known inhibitor of this pathway. When probenecid was administered, it significantly slowed the disappearance of N-acetylphenylalanine from the bloodstream, reduced its accumulation in the kidneys, and decreased its secretion into the urine. nih.gov This suggests that the transtubular excretory mechanism is a key process for removing N-acetylphenylalanine, which is considered a potentially hazardous metabolite of phenylalanine, from the plasma. nih.gov

Below is a data table summarizing the key findings regarding the renal elimination of N-acetylphenylalanine.

| Experimental Model | Observation | Implication |

| In vivo rat studies | Intravenously administered N-acetylphenylalanine is rapidly extracted by the kidney and excreted into urine. nih.gov | The kidney is the primary organ for the elimination of N-acetylphenylalanine. nih.gov |

| Bilateral nephrectomy | Plasma clearance of N-acetylphenylalanine is markedly decreased. nih.gov | Confirms the essential role of the kidneys in clearing the compound from the blood. nih.gov |

| Administration of Probenecid | Sharply decreased the rate of disappearance from circulation, renal accumulation, and urinary secretion. nih.gov | Indicates that elimination occurs via the probenecid-sensitive organic anion excretory system. nih.gov |

Biotransformation Products in Conditions like Alkaptonuria

Alkaptonuria is a rare genetic disorder of phenylalanine and tyrosine metabolism, caused by a deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase. youtube.com This leads to the accumulation of homogentisic acid (HGA). youtube.comnih.gov While N-Acetyl-DL-phenylalanine is not a direct biotransformation product of HGA, the metabolic disruptions in conditions like alkaptonuria, particularly when under treatment, shed light on alternative metabolic pathways for phenylalanine and tyrosine.

In patients with alkaptonuria treated with nitisinone (B1678953) (which inhibits an enzyme upstream of HGA production), there are marked increases in the metabolites that come before the blocked step, including tyrosine and phenylalanine. nih.gov The body then utilizes alternative biotransformation routes to manage these elevated levels. These routes include phase 1 (hydration) and phase 2 (bioconjugation) reactions. nih.gov Research has identified various biotransformation products in the urine of these patients, such as N-acetyl conjugates of tyrosine. nih.gov This indicates that N-acetylation is a relevant pathway for the metabolism of aromatic amino acids when their primary metabolic routes are altered.

Metabolomic studies have revealed that in untreated alkaptonuria, the metabolic consequences extend beyond just the tyrosine pathway, affecting purine (B94841) and TCA cycle metabolites as well. edgehill.ac.ukbiorxiv.org In treated patients, a wider network of phenylalanine-tyrosine metabolites is observed, including various conjugates, which serve to increase excretion and prevent the accumulation of precursors like phenylalanine. nih.gov

Protein Aggregation Modulation

L-Phenylalanine Self-Assembly and Amyloid Fibril Formation in Phenylketonuria Pathogenesis

Phenylketonuria (PKU) is a metabolic disorder characterized by the accumulation of high levels of L-phenylalanine in the body. nih.govuzh.ch Emerging research has proposed a new potential mechanism for the pathology of PKU, suggesting that the neurotoxicity observed in the disease may be linked to the self-assembly of L-phenylalanine into toxic protein aggregates. nih.govuzh.ch

Studies have demonstrated that at the pathological concentrations found in PKU, L-phenylalanine can self-assemble into ordered fibrils that exhibit the characteristic morphology and structural properties of amyloid deposits. nih.govuzh.chuzh.ch These findings represent the first instance of a single amino acid forming such amyloid-like structures. nih.govuzh.ch

These L-phenylalanine fibrils have been shown to be cytotoxic. nih.govuzh.ch Furthermore, these amyloid-like assemblies have been identified in the brain tissue of mouse models of PKU and in post-mortem brain tissue from individuals with PKU, lending support to the hypothesis that this aggregation process contributes to the disease's pathogenesis. nih.govuzh.ch The ability of these phenylalanine fibrils to act as seeds can also trigger the aggregation of other proteins, potentially amplifying their toxic effects. nih.gov This suggests a possible "amyloidosis-like" etiology for the neurological damage seen in phenylketonuria. nih.govuzh.ch

Analytical and Characterization Methodologies in N Acetyl Dl Phenylalanine Research

Spectroscopic Characterization Techniques

Spectroscopy is instrumental in defining the molecular structure and identifying the functional groups present in N-Acetyl-DL-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of N-Acetyl-DL-phenylalanine. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts of the protons provide insight into their local electronic environment. For N-Acetyl-L-phenylalanine, characteristic signals can be observed for the acetyl methyl protons, the methine proton of the chiral center, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons of the phenyl ring. hmdb.ca The coupling patterns between adjacent protons further confirm the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals are observed for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the phenyl ring, and the aliphatic carbons. The combination of ¹H and ¹³C NMR data, often supported by two-dimensional NMR techniques like HSQC, allows for the unambiguous assignment of all atoms in the molecule, confirming its identity as N-acetylphenylalanine. researchgate.net

Below is a table summarizing typical NMR spectral data for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.0 | ~23 |

| α-CH | ~4.7 | ~54 |

| β-CH₂ | ~3.1, ~3.2 | ~38 |

| Phenyl C-H | ~7.2-7.4 | ~127, ~129, ~130 |

| Phenyl C (quaternary) | - | ~137 |

| Acetyl C=O | - | ~172 |

| Carboxyl C=O | - | ~175 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in N-Acetyl-DL-phenylalanine. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key functional groups and their typical IR absorption ranges include:

O-H stretch of the carboxylic acid, which appears as a broad band in the region of 2500-3300 cm⁻¹.

N-H stretch of the amide group, typically observed around 3300 cm⁻¹.

C-H stretches of the aromatic and aliphatic groups, appearing just above and below 3000 cm⁻¹, respectively.

C=O stretch of the carboxylic acid, which is a strong, sharp peak typically found around 1700-1725 cm⁻¹.

C=O stretch of the amide (Amide I band), another strong absorption usually seen around 1650 cm⁻¹. mdpi.com

N-H bend of the amide (Amide II band), which appears around 1550 cm⁻¹.

The presence and position of these bands in the IR spectrum provide confirmatory evidence for the structure of N-Acetyl-DL-phenylalanine. For instance, studies on this compound have identified characteristic sharp bands for the carboxyl and amide groups. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Carboxylic Acid C=O | Stretch | 1700-1725 |

| Amide C=O | Stretch (Amide I) | ~1650 |

| Amide N-H | Bend (Amide II) | ~1550 |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating N-Acetyl-DL-phenylalanine from other compounds and for determining its concentration, particularly its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the enantiomeric purity of N-Acetyl-DL-phenylalanine. Since the D- and L-enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral stationary phase (CSP).

Several types of CSPs are effective for resolving amino acid enantiomers and their derivatives. sigmaaldrich.com These columns create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. The choice of mobile phase, typically a mixture of organic solvents and aqueous buffers, is optimized to achieve the best resolution. sigmaaldrich.com Detection is commonly performed using a UV detector, as the phenyl group provides strong UV absorbance. This technique allows for the accurate quantification of the proportion of each enantiomer, which is critical in pharmaceutical and biological research. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used to identify and quantify N-Acetyl-DL-phenylalanine in complex biological matrices such as plasma, urine, and tissue extracts. nih.gov In metabolomics studies, LC is used to separate the various metabolites in a sample, and the eluting compounds are then introduced into a mass spectrometer. ub.edu

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight. Further fragmentation of the parent ion (tandem mass spectrometry or MS/MS) generates a characteristic fragmentation pattern that serves as a molecular fingerprint for definitive identification. LC-MS has been instrumental in identifying N-acetylphenylalanine as a metabolite in various biological systems and disease states, such as phenylketonuria. nih.govnih.gov

Enzymatic Assays for Activity Determination

While direct enzymatic assays for N-Acetyl-DL-phenylalanine activity are specific to the enzyme being studied, related enzymatic assays are crucial for understanding its metabolic context. For instance, assays that measure the activity of enzymes involved in phenylalanine metabolism are relevant.

Enzymatic assays for phenylalanine concentration often rely on a coupled enzyme system. sigmaaldrich.com For example, L-phenylalanine dehydrogenase can be used to catalyze the NAD-dependent oxidative deamination of L-phenylalanine. nih.gov The resulting production of NADH can be monitored spectrophotometrically or fluorometrically, providing a quantitative measure of the initial phenylalanine concentration. rsc.org Such assays are vital for studying the metabolic pathways where N-Acetyl-DL-phenylalanine may be a substrate or product, and for determining the kinetic parameters of enzymes that may act upon it.

| Assay Component | Principle | Detection Method |

| L-Phenylalanine Dehydrogenase | Catalyzes the conversion of L-phenylalanine to phenylpyruvate with the concomitant reduction of NAD⁺ to NADH. | Spectrophotometry (increase in absorbance at 340 nm) or Fluorometry. |

| Coupled Enzyme System | The product of one enzymatic reaction serves as the substrate for a second, signal-producing enzyme. | Colorimetric or Fluorometric detection of the final product. |

Chromogenic Substrate Assays for Protease and Peptidase Activity Using N-Acetyl-DL-phenylalanine β-Naphthyl Ester

N-Acetyl-DL-phenylalanine β-naphthyl ester serves as a key chromogenic substrate for the identification, differentiation, and characterization of various proteases and peptidases, particularly chymotrypsin (B1334515) and microbial serine proteases like subtilisin. sigmaaldrich.comscientificlabs.iemedchemexpress.com This aromatic amino acid ester is utilized in assays where its hydrolysis by an enzyme releases β-naphthol, a chromophore that can be quantified to measure enzyme activity. medchemexpress.comnih.gov

The fundamental principle of this assay involves a two-step reaction. First, the target protease or peptidase catalyzes the hydrolysis of the N-Acetyl-DL-phenylalanine β-naphthyl ester substrate. This enzymatic cleavage breaks the ester bond, yielding N-Acetyl-DL-phenylalanine and free β-naphthol. medchemexpress.comnih.gov In the second step, the released β-naphthol is coupled with a diazonium salt, such as o-Dianisidine tetrazotized or Fast Blue B. medchemexpress.cominvivochem.com This diazo-coupling reaction produces a distinctly colored azo dye, often bright pink-purple, which can be visually assessed or quantitatively measured using colorimetry. medchemexpress.comnih.gov The intensity of the color produced is directly proportional to the amount of β-naphthol released, which in turn corresponds to the catalytic activity of the enzyme being studied.

This method has been applied in various contexts, including the staining of agar (B569324) gels in zymography techniques. medchemexpress.com For instance, after electrophoretic separation of proteins, the gel can be overlaid with a solution containing N-Acetyl-DL-phenylalanine β-naphthyl ester and a diazonium salt to visualize the location of specific proteolytic enzymes. This technique is more sensitive than assays using corresponding methyl or ethyl ester derivatives. nih.gov The apparent Michaelis constant (Km) for the hydrolysis of N-acetyl-DL-phenylalanine β-naphthyl ester by an esterase purified from rabbit peritoneal polymorphonuclear leukocytes was determined to be 71 μM. nih.gov

| Component | Function/Principle | Example |

|---|---|---|

| Substrate | Undergoes enzymatic hydrolysis to release a chromogenic product. | N-Acetyl-DL-phenylalanine β-Naphthyl Ester |

| Enzyme | Catalyzes the hydrolysis of the substrate. | Chymotrypsin, Serine Proteases, Peptidases sigmaaldrich.commedchemexpress.com |

| Primary Product | Released upon substrate hydrolysis. | β-Naphthol nih.gov |

| Coupling Agent | Reacts with the primary product to form a colored dye. | o-Dianisidine tetrazotized, Fast Blue B medchemexpress.cominvivochem.com |

| Final Product | Colored compound for visual or spectrophotometric detection. | Azo Dye (Pink-Purple) medchemexpress.comnih.gov |

| Detection Method | Quantification of the final colored product. | Colorimetry, Visual Inspection (e.g., in agar gels) medchemexpress.comnih.gov |

Quantitative Determination of Serine Proteinase Inhibitor Activity

A specific application of N-Acetyl-DL-phenylalanine β-naphthyl ester is in the quantitative determination of serine proteinase inhibitor activity through a radial diffusion assay. nih.gov This visual and time-efficient method allows for the quantification of inhibitor activity in protein extracts against mammalian, bacterial, and fungal serine proteinases. nih.gov

The methodology is based on the diffusion of a proteinase inhibitor from a central well through an agar gel that contains a uniformly distributed serine proteinase. nih.gov As the inhibitor diffuses outwards, it forms a concentration gradient and binds to the proteinase, creating inactive inhibitor-proteinase complexes. medchemexpress.comnih.gov After an incubation period to allow for diffusion and binding, the gel is stained using the chromogenic reaction described previously. The entire gel is immersed in a solution of N-Acetyl-DL-phenylalanine β-naphthyl ester, followed by a diazonium salt. nih.gov

In regions of the gel where the protease remains active (i.e., where the inhibitor concentration was too low to neutralize it), the substrate is hydrolyzed, producing β-naphthol. The subsequent coupling reaction results in a bright pink-purple color throughout the gel. medchemexpress.comnih.gov However, in the circular zone around the central well where the inhibitor concentration was sufficient to inactivate the protease, no substrate hydrolysis occurs. This area, containing the inhibitor-proteinase complexes, remains colorless. medchemexpress.comnih.gov

A quantitative relationship exists between the diameter of this colorless zone and the logarithm of the proteinase inhibitor concentration. nih.gov By creating a reference curve with known inhibitor concentrations, the activity of unknown samples can be accurately determined. The assay is highly sensitive, capable of detecting approximately 2-20 pmol of inhibited proteinase molecules, with an error in estimation between 4-12% for quantities ranging from 10 to 1000 pmol. nih.gov The sensitivity can be further enhanced by adjusting the proteinase concentration or the thickness of the agar gel. nih.gov

| Parameter | Description | Value/Observation |

|---|---|---|

| Principle | Radial diffusion of inhibitor through a protease-containing agar gel. | Inhibition of protease activity prevents color development. nih.gov |

| Substrate | Chromogenic substrate for detecting uninhibited protease. | N-Acetyl-DL-phenylalanine β-Naphthyl Ester nih.gov |

| Visualization | Diazo coupling of hydrolyzed β-naphthol. | Colorless zone (inhibition) against a pink-purple background (activity). medchemexpress.comnih.gov |

| Quantification | Correlation between the diameter of the colorless zone and inhibitor concentration. | A reference curve relates diameter to the log of the inhibitor concentration. nih.gov |

| Sensitivity | The minimum amount of inhibited proteinase that can be detected. | ~ 2-20 pmol nih.gov |

| Estimation Error | The margin of error for quantification within a specified range. | 4-12% (for 10-1000 pmol of inhibitor) nih.gov |

Preclinical and Translational Research Applications

In Vitro and In Vivo Models for Mechanistic Studies

To understand the biological mechanisms involving N-Acetyl-DL-phenylalanine, researchers utilize various in vitro and in vivo models. These models are crucial for investigating its metabolic pathways and physiological effects.

In Vitro Models: Organotypic hippocampal slice cultures have been employed as a model to study the neurotoxicity of phenylalanine, the precursor of N-Acetyl-DL-phenylalanine. In these cultures, researchers can manipulate the concentrations of phenylalanine and its metabolites to observe the direct effects on synaptic and glial integrity nih.gov. While this model focuses on the precursor, it provides a platform to indirectly study the downstream metabolic consequences, including the production and effects of acetylated derivatives.

Another area of in vitro investigation involves the chemical synthesis of related compounds, such as 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA). Studies detailing the synthesis of NAPA from N-acetyl-L-phenylalanine provide insights into the chemical properties and reactivity of the acetylated amino acid, which can inform its biological behavior mdpi.com.

In Vivo Models: Animal models, particularly rats, have been instrumental in studying the metabolic fate of N-Acetyl-DL-phenylalanine. In one key study, radiolabeled N-acetyl-14C(ul)-phenylalanine was administered intravenously to rats to trace its distribution and elimination. This in vivo model demonstrated that N-Acetyl-DL-phenylalanine is rapidly cleared from the circulation, primarily by the kidneys, and excreted in the urine nih.gov. The study also utilized surgical modifications, such as bilateral nephrectomy and ureter ligation, to confirm the central role of the kidneys in this process nih.gov.

Furthermore, the use of the Pah-enu2 mouse model, a model for phenylketonuria, has been pivotal in understanding the broader consequences of disrupted phenylalanine metabolism. While these studies focus on the primary disease, they create a context in which the role of metabolites like N-Acetyl-DL-phenylalanine can be investigated under pathological conditions nih.govnih.gov.

These models are fundamental in elucidating the mechanistic details of N-Acetyl-DL-phenylalanine's involvement in physiological and pathophysiological processes.

Biomarker Development and Disease Association

N-Acetyl-DL-phenylalanine is being investigated as a potential biomarker for several diseases due to its altered levels in various pathological states.